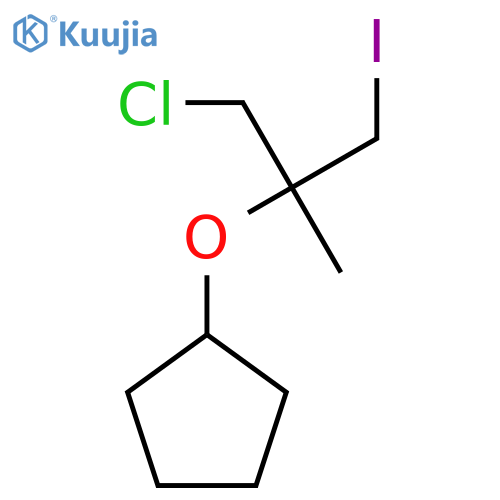Cas no 2138510-41-3 ((1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane)

2138510-41-3 structure
商品名:(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane 化学的及び物理的性質
名前と識別子
-
- (1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane
- [(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane
- 2138510-41-3
- EN300-1134138
-
- インチ: 1S/C9H16ClIO/c1-9(6-10,7-11)12-8-4-2-3-5-8/h8H,2-7H2,1H3
- InChIKey: WPQKBQCQFKHYTQ-UHFFFAOYSA-N
- ほほえんだ: ICC(C)(CCl)OC1CCCC1
計算された属性
- せいみつぶんしりょう: 301.99344g/mol
- どういたいしつりょう: 301.99344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 9.2Ų
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134138-1.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 1g |
$1229.0 | 2023-05-24 | ||
| Enamine | EN300-1134138-0.05g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1134138-0.1g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1134138-2.5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1134138-5.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 5g |
$3562.0 | 2023-05-24 | ||
| Enamine | EN300-1134138-10.0g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 10g |
$5283.0 | 2023-05-24 | ||
| Enamine | EN300-1134138-0.5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1134138-5g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1134138-0.25g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1134138-10g |
[(1-chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclopentane |
2138510-41-3 | 95% | 10g |
$3929.0 | 2023-10-26 |
(1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
2138510-41-3 ((1-chloro-3-iodo-2-methylpropan-2-yl)oxycyclopentane) 関連製品
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 307-59-5(perfluorododecane)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
